Comparative ACE Inhibitory Potency: Ramiprilate vs. Enalaprilat
In head-to-head enzyme kinetic studies, ramiprilat demonstrates a 1.7-fold higher inhibitory potency against human somatic ACE compared to enalaprilat . While both compounds are in the low nanomolar range, this difference in Ki translates directly to a higher degree of enzyme inhibition at equimolar concentrations, a critical factor in quantitative biochemical assays.
| Evidence Dimension | Inhibitory constant (Ki) for human somatic ACE |
|---|---|
| Target Compound Data | Ki = 1.14 nM (Ramiprilat) |
| Comparator Or Baseline | Ki = 1.94 nM (Enalaprilat) |
| Quantified Difference | Ramiprilat is ~1.7-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant human somatic ACE |
Why This Matters
Researchers requiring maximal enzyme inhibition in vitro should prioritize ramiprilat over enalaprilat to achieve a stronger pharmacological effect at the same concentration.
